molecular formula C16H17N3O3 B4802763 1-(FURAN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE

1-(FURAN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4802763
M. Wt: 299.32 g/mol
InChI Key: GSOLRNWZDMZNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(FURAN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that features a furan ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan-2-Carbonyl Intermediate: This can be achieved through the acylation of furan using appropriate reagents.

    Coupling with Piperidine: The furan-2-carbonyl intermediate can be coupled with piperidine under suitable conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Pyridine Ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific receptors or enzymes.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(FURAN-2-CARBONYL)-N-(PYRIDIN-3-YL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a pyridine ring at a different position.

    1-(THIOPHEN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

1-(FURAN-2-CARBONYL)-N-(PYRIDIN-4-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(furan-2-carbonyl)-N-pyridin-4-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-15(18-13-3-7-17-8-4-13)12-5-9-19(10-6-12)16(21)14-2-1-11-22-14/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLRNWZDMZNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=NC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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